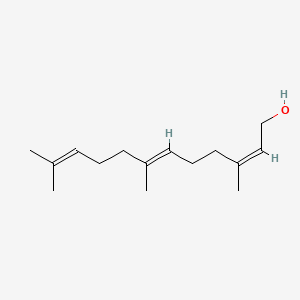

(2Z,6E)-Farnesol

Descripción general

Descripción

(2Z,6E)-Farnesol is a naturally occurring sesquiterpene alcohol found in various essential oils, including citronella, neroli, cyclamen, and lemon grass. It is known for its pleasant floral aroma and is widely used in perfumery and cosmetics. Chemically, it is characterized by the presence of two double bonds in the Z and E configurations, respectively.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2Z,6E)-Farnesol can be synthesized through several methods. One common approach involves the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate, catalyzed by farnesyl diphosphate synthase. This enzyme-mediated reaction results in the formation of (2Z,6E)-farnesyl diphosphate, which can then be hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as essential oils. The extraction process includes steam distillation followed by purification through fractional distillation or chromatography. Advances in biotechnology have also enabled the microbial production of this compound using genetically engineered microorganisms .

Análisis De Reacciones Químicas

Types of Reactions: (2Z,6E)-Farnesol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form farnesal and farnesoic acid.

Reduction: Reduction of this compound can yield farnesane.

Substitution: It can participate in substitution reactions to form esters and ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Acidic or basic catalysts are often used for esterification and etherification reactions.

Major Products:

Oxidation: Farnesal, farnesoic acid.

Reduction: Farnesane.

Substitution: Various esters and ethers depending on the substituents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure and Properties:

(2Z,6E)-Farnesol is characterized by its acyclic structure and the presence of multiple double bonds, which contribute to its reactivity and biological activity. It is commonly found in various essential oils such as citronella and neroli.

Mechanism of Action:

The compound interacts with several molecular targets, influencing various signaling pathways. Notably, it has been shown to modulate the activity of enzymes involved in lipid metabolism and signal transduction. Its effects include:

- Inhibition of N-type voltage-gated calcium channels , which may play a role in cellular signaling and apoptosis in cancer cells .

- Influence on the mevalonate pathway , crucial for the biosynthesis of sterols and isoprenoids .

Biological Applications

Anticancer Properties:

Research indicates that this compound can induce apoptosis in tumor cells. For instance:

- A study demonstrated that it effectively triggers cell death in HepG2 liver cancer cells with an IC50 value of 2.57 µM .

- In vivo experiments have shown that farnesol treatment reduces tumor growth without significant toxicity to major organs .

Neuroprotective Effects:

Farnesol exhibits neuroprotective capabilities by:

- Reducing neuroinflammation associated with sleep deprivation-induced cognitive impairment. It enhances antioxidant enzyme activity, thereby protecting against oxidative stress .

- Restoring expression levels of critical proteins involved in oxidative stress response, such as Sirt1 and Nrf2 .

Antimicrobial Activity:

The compound acts as a quorum-sensing molecule in Candida albicans, inhibiting filamentation and biofilm formation . Its antibacterial properties have also been documented against pathogens like Staphylococcus aureus.

Medical Applications

Protective Effects Against Toxic Agents:

Farnesol has shown potential in mitigating the adverse effects of various toxic agents:

- In studies involving cyclophosphamide, pre-treatment with farnesol significantly reduced tissue damage in vital organs such as the liver and spleen .

- It also protects lung tissues from cigarette smoke-induced damage by restoring antioxidant enzyme activity and reducing oxidative stress markers .

Potential in Treating Neurodegenerative Diseases:

Given its anti-inflammatory and antioxidative properties, farnesol is being investigated for its potential applications in neurodegenerative diseases like Alzheimer’s disease, where oxidative stress plays a critical role.

Industrial Applications

Cosmetics and Fragrance Industry:

Due to its pleasant scent and antimicrobial properties, this compound is widely used in perfumes and cosmetics. It serves not only as a fragrance component but also helps preserve product integrity by inhibiting microbial growth.

Food Industry:

As a flavoring agent, farnesol enhances the sensory attributes of food products while providing antimicrobial benefits.

Case Studies

Mecanismo De Acción

The mechanism of action of (2Z,6E)-Farnesol involves its interaction with various molecular targets and pathways:

Enzyme Modulation: It can inhibit or activate enzymes involved in lipid metabolism and signal transduction.

Signaling Pathways: this compound has been shown to influence pathways such as the mevalonate pathway, which is crucial for the biosynthesis of sterols and isoprenoids.

Cellular Effects: It can induce apoptosis in cancer cells and inhibit the growth of pathogenic microorganisms.

Comparación Con Compuestos Similares

Geraniol: Another sesquiterpene alcohol with similar uses in perfumery and cosmetics.

Nerol: An isomer of geraniol with a similar floral aroma.

Citronellol: Known for its rose-like scent and used in similar applications.

Uniqueness of (2Z,6E)-Farnesol:

Double Bond Configuration: The unique (2Z,6E) configuration of its double bonds distinguishes it from other similar compounds.

Biological Activity: Its specific interactions with enzymes and signaling pathways give it unique biological properties, such as its potent antimicrobial and anticancer activities.

Actividad Biológica

(2Z,6E)-Farnesol is a naturally occurring sesquiterpene alcohol recognized for its diverse biological activities. Found in essential oils such as citronella and neroli, it has garnered attention for its potential applications in medicine, particularly due to its antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and relevant case studies.

- Molecular Formula : C15H26O

- Molecular Weight : 222.37 g/mol

- Structure : (2Z,6E) configuration distinguishes it from other isomers, contributing to its unique biological properties.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Modulation : It interacts with enzymes involved in lipid metabolism and signal transduction pathways, influencing cellular processes.

- Calcium Channel Interaction : Farnesol acts as an endogenous inhibitor of N-type voltage-gated Ca²⁺ channels, which is crucial for cellular signaling in various mammalian cells .

- Apoptosis Induction : The compound can induce apoptosis in cancer cells by modulating apoptotic pathways and affecting mitochondrial function .

Antimicrobial Activity

Farnesol has been shown to possess significant antimicrobial properties against various pathogens:

- Candida albicans : Farnesol suppresses hyphal formation in C. albicans, a key factor in its pathogenicity. Studies indicate that farnesol reduces metabolic activity and alters central carbon metabolic pathways during biofilm formation . In one study, farnesol completely inhibited hyphal growth at a concentration of 1 mM .

- Staphylococcus aureus : Research demonstrated that farnesol significantly inhibits biofilm formation in both methicillin-resistant and -susceptible strains of S. aureus. Concentrations above 100 μM effectively disrupted biofilm integrity .

Anticancer Properties

Farnesol's potential as an anticancer agent has been explored in various studies:

- In vitro studies on oral squamous cell carcinoma (OSCC) lines revealed that farnesol treatment resulted in decreased cell proliferation and increased apoptosis. Proteomic analysis indicated a significant alteration in protein expression related to apoptosis and cell survival pathways .

- The compound's ability to inhibit phosphatidylcholine synthesis was linked to its pro-apoptotic effects, suggesting that farnesol may activate signaling pathways that lead to programmed cell death .

Case Studies

- Effect on Candida albicans :

- Antitumor Activity :

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, anticancer | Unique double bond configuration |

| Geraniol | Antimicrobial | Floral aroma |

| Nerol | Similar to geraniol but with distinct properties | Isomeric variation |

| Citronellol | Used in cosmetics and fragrances | Rose-like scent |

Propiedades

IUPAC Name |

(2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDAMVZIKSXKFV-PVMFERMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCO)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C\CO)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274196 | |

| Record name | (2Z,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow to colourless liquid; mild, oily, floral aroma | |

| Record name | Farnesol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | Farnesol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.884-0.889 | |

| Record name | Farnesol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3790-71-4 | |

| Record name | (2Z,6E)-Farnesol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3790-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farnesol, (2Z,6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003790714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FARNESOL, (2Z,6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ4TI19PXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (2Z,6E)-farnesol?

A1: this compound has a molecular formula of C15H26O and a molecular weight of 222.37 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS helps identify the compound based on its retention time and fragmentation pattern, while NMR provides detailed structural information.

Q3: How is this compound biosynthesized?

A3: this compound is synthesized from trans,trans-farnesyl pyrophosphate (FPP) via a specific isomerase enzyme. Research on Andrographis paniculata tissue cultures revealed the presence of two distinct enzymes: a trans,trans- to cis,trans-farnesol isomerase and a trans,trans-farnesyl pyrophosphate isomerase-cyclase []. These enzymes play crucial roles in the biosynthesis of this compound and other related terpenes.

Q4: In which plant species is this compound found?

A4: this compound has been identified in various plant species, including:

- Andrographis paniculata [, ]

- Diospyros discolor []

- Alpinia galangal []

- Humulus lupulus (Hops) []

- Guazuma ulmifolia []

- Encyclia vespa and E. fragrans []

- Juniperus excelsa []

- Cupressus cashmeriana []

- Psidium guajava []

- Eleutherococcus species []

- Citrus paradisi (Grapefruit) and Citrus grandis (Pummelo) []

- Maclura pomifera (Osage orange) []

- Magnolia grandiflora []

- Madhuca utilis and Neobalanocarpus heimii []

- Psidium guineense []

- Costus afer []

- Grindelia discoidea []

- Arthrinium sp. (Endophytic fungus) []

- Chrysanthemum balsamita []

- Piper nigrum (Black pepper) []

- Artemisia campestris []

- Descurainia sophia []

Q5: What are the known biological activities of this compound?

A5: Research suggests that this compound exhibits several biological activities, including:

- Cytotoxic activity: It has shown cytotoxic activity against various cancer cell lines, including colon, liver, and lung cancer cells [].

- Antimicrobial activity: Studies have demonstrated its moderate to strong growth suppression against several bacterial and fungal species, including Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Candida albicans [].

- Anti-inflammatory activity: Research indicates that this compound, particularly when present as a major component in essential oils, may contribute to the anti-inflammatory properties of certain plant extracts [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.